

# Spectroscopic data for 3-Ethyl-3-methylhexane (NMR, MS, IR)

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## Compound of Interest

Compound Name: 3-Ethyl-3-methylhexane

Cat. No.: B13421731

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-Ethyl-3-methylhexane**

## Introduction

**3-Ethyl-3-methylhexane** is a branched-chain alkane with the molecular formula  $C_9H_{20}$  and a molecular weight of approximately 128.25 g/mol. [1][2] As a saturated hydrocarbon, its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques. This guide provides a comprehensive analysis of the mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy data for **3-Ethyl-3-methylhexane**. The content herein is intended for researchers and scientists in organic chemistry and drug development who require a detailed understanding of the molecule's spectroscopic fingerprint for identification, characterization, and quality control purposes.

## Molecular Structure Analysis

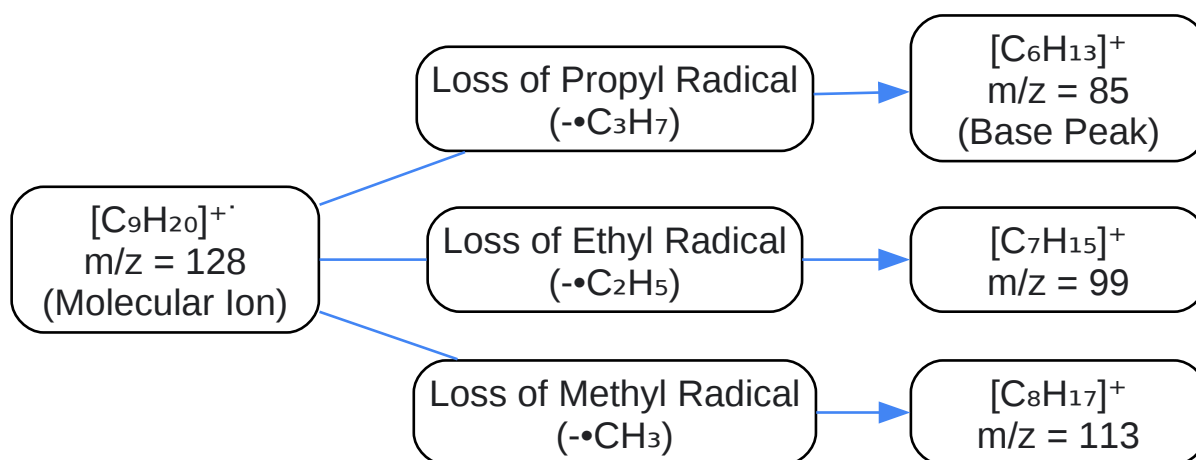
The structure of **3-Ethyl-3-methylhexane** features a central quaternary carbon atom (C3) bonded to a methyl group, an ethyl group, and a propyl group, as well as the rest of the hexane chain. This asymmetric arrangement means that all nine carbon atoms and their attached protons are chemically non-equivalent, leading to complex but highly informative spectra.

Caption: Structure of **3-Ethyl-3-methylhexane** with carbon numbering.

## Mass Spectrometry (MS)

Theoretical Basis: Fragmentation of Branched Alkanes Under Electron Ionization (EI), the fragmentation of branched alkanes is governed by the stability of the resulting carbocations.[3] Cleavage is most likely to occur at the point of branching, as this leads to the formation of more stable tertiary or secondary carbocations.[4][5] A key characteristic of highly branched alkanes is that the molecular ion ( $M^+$ ) peak is often of very low abundance or completely absent due to the high propensity for fragmentation.[3][6] The fragmentation pattern is typically dominated by the loss of the largest alkyl substituent from the branch point, as this yields the most stable carbocation.[4][6]

Analysis of the **3-Ethyl-3-methylhexane** Mass Spectrum The mass spectrum of **3-Ethyl-3-methylhexane** is consistent with these principles. The molecular ion peak at  $m/z$  128 is expected to be very weak or absent. The primary fragmentation event is the cleavage of the C-C bonds adjacent to the tertiary carbon (C3). The loss of the largest alkyl group, the propyl group ( $C_3H_7^\bullet$ , 43 Da), is a highly favored pathway, leading to a stable tertiary carbocation at  $m/z$  85.



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Caption: Primary fragmentation pathways for **3-Ethyl-3-methylhexane** in EI-MS.

Experimental Data Summary The electron ionization mass spectrum shows several characteristic peaks. The most abundant fragments are listed below.

m/z	Proposed Fragment Ion	Identity	Relative Intensity
128	$[C_9H_{20}]^{+ \cdot}$	Molecular Ion ( $M^+$ )	Very Low / Absent
99	$[M - C_2H_5]^+$	Loss of ethyl group	High
85	$[M - C_3H_7]^+$	Loss of propyl group	High (Often Base Peak)
57	$[C_4H_9]^+$	Butyl cation	High
43	$[C_3H_7]^+$	Propyl cation	High
Data derived from NIST Mass Spectrometry Data Center. <a href="#">[1]</a>			

#### Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve approximately 1 mg of **3-Ethyl-3-methylhexane** in 1 mL of a volatile solvent like hexane or dichloromethane.
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer equipped with an Electron Ionization (EI) source.
- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m) is suitable for separating alkanes.
  - Injection Volume: 1  $\mu$ L.
  - Inlet Temperature: 250°C.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230°C.
  - Mass Range: Scan from m/z 35 to 200.
  - Data Acquisition: Acquire data in full scan mode.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

**Theoretical Basis** <sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift ( $\delta$ ) of each carbon signal is dependent on its electronic environment. For alkanes, carbon signals typically appear in the upfield region of the spectrum (approximately 5-60 ppm). The number of signals corresponds to the number of chemically non-equivalent carbon atoms.

**Predicted Spectrum for 3-Ethyl-3-methylhexane** Due to the absence of symmetry, all nine carbon atoms in the molecule are chemically unique. Therefore, the <sup>13</sup>C NMR spectrum is predicted to show nine distinct signals. The quaternary carbon (C3) will be significantly downfield compared to the other carbons and will likely have a low intensity. The chemical shifts can be predicted based on empirical data for similar branched alkanes.<sup>[7]</sup>

Predicted <sup>13</sup>C NMR Data

Carbon Atom	Type	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C3	Quaternary (C)	35 - 45	Highly substituted, most downfield signal.
C2, C4	Methylene (CH <sub>2</sub> )	25 - 35	Methylene groups adjacent to the quaternary center.
C3''	Methylene (CH <sub>2</sub> )	25 - 35	Methylene of the ethyl group.
C5	Methylene (CH <sub>2</sub> )	20 - 30	Methylene group further from the branch.
C3'	Methyl (CH <sub>3</sub> )	15 - 25	Methyl group directly on the quaternary center.
C1	Methyl (CH <sub>3</sub> )	10 - 20	Terminal methyl of the propyl chain.
C6	Methyl (CH <sub>3</sub> )	10 - 20	Terminal methyl of the propyl chain.
C3'''	Methyl (CH <sub>3</sub> )	5 - 15	Terminal methyl of the ethyl group.

#### Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

- **Sample Preparation:** Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- **Acquisition Parameters:**

- Pulse Program: Standard proton-decoupled  $^{13}\text{C}$  experiment (e.g., zgpg30).
- Spectral Width: 0 to 220 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay (d1): 2 seconds. A longer delay may be needed to observe the quaternary carbon.
- Number of Scans: 128 or more to achieve adequate signal-to-noise.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis  $^1\text{H}$  NMR spectroscopy provides detailed information about the proton environments in a molecule. Key parameters include the chemical shift ( $\delta$ ), which indicates the electronic environment; integration, which reveals the relative number of protons for each signal; and spin-spin splitting (multiplicity), which gives information about neighboring protons according to the  $n+1$  rule.

Predicted Spectrum for **3-Ethyl-3-methylhexane** The  $^1\text{H}$  NMR spectrum of **3-Ethyl-3-methylhexane** is expected to be complex due to the presence of multiple, chemically similar alkyl groups. All signals will appear in the upfield region ( $\delta$  0.8 - 1.5 ppm).<sup>[8]</sup> Significant signal overlap is anticipated, making definitive assignment challenging without 2D NMR techniques. However, the distinct multiplicities (triplets, quartets) of the ethyl and propyl groups should be identifiable.

Predicted  $^1\text{H}$  NMR Data

Proton(s) on Carbon	Integration	Predicted Shift ( $\delta$ , ppm)	Predicted Multiplicity
C1, C6, C3''' (CH <sub>3</sub> )	9H	0.8 - 1.0	Triplets (t)
C3' (CH <sub>3</sub> )	3H	0.8 - 1.0	Singlet (s) or complex
C2, C4, C5 (CH <sub>2</sub> )	6H	1.1 - 1.4	Complex multiplets (m)
C3'' (CH <sub>2</sub> )	2H	1.1 - 1.4	Quartet (q)

### Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) containing TMS ( $\delta$  0.0 ppm).
- Instrumentation: A high-field NMR spectrometer (400 MHz or higher).
- Acquisition Parameters:
  - Pulse Program: Standard single-pulse experiment (e.g., zg30).
  - Spectral Width: -1 to 12 ppm.
  - Acquisition Time: ~3-4 seconds.
  - Relaxation Delay (d1): 1-5 seconds.
  - Number of Scans: 8 to 16 scans.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine relative proton counts.

## Infrared (IR) Spectroscopy

Theoretical Basis Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For an alkane like **3-Ethyl-3-methylhexane**, the spectrum is defined by C-H and

C-C bond vibrations. The absence of absorptions in other regions (e.g., 1600-1800  $\text{cm}^{-1}$  for C=O, 3200-3600  $\text{cm}^{-1}$  for O-H) confirms the lack of other functional groups.

**Predicted IR Spectrum** The IR spectrum will be relatively simple, dominated by strong C-H stretching and bending modes.

- **C-H Stretching:** Strong, sharp peaks will appear just below 3000  $\text{cm}^{-1}$  (typically 2850-2975  $\text{cm}^{-1}$ ) corresponding to the stretching of C-H bonds in the methyl ( $\text{CH}_3$ ) and methylene ( $\text{CH}_2$ ) groups.<sup>[9]</sup>
- **C-H Bending:**
  - A peak around 1465  $\text{cm}^{-1}$  is characteristic of  $\text{CH}_2$  scissoring vibrations.<sup>[9]</sup>
  - A peak near 1375  $\text{cm}^{-1}$  is due to the symmetric bending (umbrella mode) of  $\text{CH}_3$  groups.<sup>[9]</sup> The region below 1500  $\text{cm}^{-1}$  is the "fingerprint region," containing complex vibrations that are unique to the molecule's overall structure.

#### Expected IR Absorption Bands

Frequency Range ( $\text{cm}^{-1}$ )	Vibration Mode	Intensity
2975 - 2950	C-H Asymmetric Stretch ( $\text{CH}_3$ )	Strong
2940 - 2915	C-H Asymmetric Stretch ( $\text{CH}_2$ )	Strong
2880 - 2860	C-H Symmetric Stretch ( $\text{CH}_3$ )	Medium
2865 - 2845	C-H Symmetric Stretch ( $\text{CH}_2$ )	Medium
~1465	C-H Scissoring ( $\text{CH}_2$ ) & Asymmetric Bend ( $\text{CH}_3$ )	Medium
~1375	C-H Symmetric Bend ( $\text{CH}_3$ )	Medium

#### Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- **Sample Preparation:** No special preparation is needed for a liquid sample. Place one drop of **3-Ethyl-3-methylhexane** directly onto the ATR crystal.



- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
- Data Acquisition:
  - Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
  - Sample Scan: Collect the spectrum of the sample.
  - Spectral Range: 4000 to 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## References

- NIST. (n.d.). Hexane, 3-ethyl-3-methyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Hexane, 3-ethyl-3-methyl-. NIST Chemistry WebBook.
- University of Waterloo. (n.d.). Branched chain alkanes.
- NIST. (n.d.). Hexane, 3-ethyl-3-methyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Hexane, 3-ethyl-3-methyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Hexane, 3-ethyl-4-methyl-. NIST Chemistry WebBook.
- Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.
- Filo. (2024). The mass spectrum of 3-ethyl-3-methylheptane.
- PubChem. (n.d.). Hexane, 3-ethyl-3-methyl-.
- JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation.
- Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Human Metabolome Database. (n.d.).  $^{13}\text{C}$  NMR Spectrum (1D, 600 MHz,  $\text{D}_2\text{O}$ , predicted) (HMDB0031307).
- Doc Brown's Chemistry. (2025).  $\text{C}_7\text{H}_{16}$  C-13 nmr spectrum of 3-methylhexane.
- Doc Brown's Chemistry. (n.d.).  $\text{C}_7\text{H}_{16}$  mass spectrum of 3-methylhexane.
- Rio de Janeiro State Government. (n.d.). Branched Chain Alkanes.
- Doc Brown's Chemistry. (n.d.).  $\text{C}_7\text{H}_{16}$  3-methylhexane low high resolution  $^1\text{H}$  proton nmr spectrum.
- Doc Brown's Chemistry. (n.d.).  $\text{C}_7\text{H}_{16}$  infrared spectrum of 3-methylhexane.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

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## Sources

- 1. Hexane, 3-ethyl-3-methyl- [webbook.nist.gov]
- 2. Hexane, 3-ethyl-3-methyl- | C<sub>9</sub>H<sub>20</sub> | CID 18313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 6. GCMS Section 6.9.2 [people.whitman.edu]
- 7. C<sub>7</sub>H<sub>16</sub> C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of <sup>13</sup>C chemical shifts ppm of 3-methylhexane C<sub>13</sub> <sup>13</sup>-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C<sub>7</sub>H<sub>16</sub> 3-methylhexane low high resolution <sup>1</sup>H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3-methylhexane <sup>1</sup>-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C<sub>7</sub>H<sub>16</sub> infrared spectrum of 3-methylhexane prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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